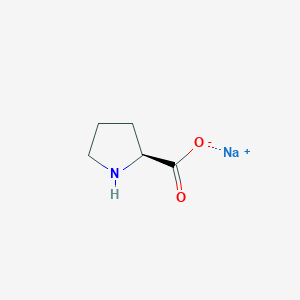

L-Proline sodium salt

Vue d'ensemble

Description

L-Proline sodium salt is a compound that has been developed due to the unique role of L-Proline in the folding and structure of proteins . It has been proven to be a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Synthesis Analysis

The synthesis of this compound involves a two-step intramitochondrial process catalyzed by aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) enzymes .

Molecular Structure Analysis

The molecular formula of this compound is C5H10NNaO2 . The molecular weight is 137.11200 .

Chemical Reactions Analysis

L-Proline analogues have been shown to induce a transient stress response in cells, comparable with that of heat shock stress . Many analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Applications De Recherche Scientifique

Plant Stress Response

L-Proline sodium salt plays a crucial role in plant responses to stress, especially salt stress. It has been shown to improve the adaptation of plants like Pancratium maritimum L. to salt-stress by protecting the protein turnover machinery and upregulating stress-protective proteins (Khedr et al., 2003). Similarly, exogenous proline improves the salt tolerance of rice by increasing growth parameters and reducing sodium uptake (Siddique et al., 2015).

Organic Synthesis

This compound is utilized in organic synthesis, particularly in coupling reactions. Zhu and Ma (2005) demonstrated that L-proline-promoted CuI-catalyzed coupling reactions with sulfinic acid salts are efficient and tolerant to a wide range of functional groups, enabling the synthesis of various aryl sulfones (Zhu & Ma, 2005).

Neurotransmitter Function

In neuroscientific research, L-Proline is studied for its role in brain function. Balcar et al. (1976) found that L-Proline is taken up into rat brain slices through a sodium-dependent system, suggesting its potential role as a neurotransmitter (Balcar et al., 1976).

Pharmacology

This compound is significant in pharmacology, particularly in drug formulation. Nugrahani et al. (2020) explored its use in forming salt cocrystals with diclofenac sodium, enhancing the pharmaceutics performance of the drug (Nugrahani et al., 2020).

Cryoprotectant in Protein Crystallography

L-Proline serves as an effective cryoprotectant in protein crystallography. Pemberton et al. (2012) demonstrated that L-Proline can be used to prepare crystals for low-temperature data collection, showing its compatibility with typical protein-crystallization formulations (Pemberton et al., 2012).

Salt Tolerance in Crop Development

El Moukhtari et al. (2020) discussed the beneficial effects of exogenous proline on plants exposed to salt stress, highlighting its role in improving plant growth, nutrient acquisition, and biological nitrogen fixation under high-salt conditions (El Moukhtari et al., 2020).

Mécanisme D'action

Target of Action

L-Proline sodium salt, also known as Sodium (S)-pyrrolidine-2-carboxylate , is a derivative of the amino acid proline. It has been found to target both enantiomers of mandelic acid, acting as a resolution agent . This means it can separate the R- and S-enantiomers of mandelic acid from a racemic mixture by varying the stoichiometry .

Mode of Action

It is known that proline plays a crucial role in the proper functioning of joints and tendons and helps maintain and strengthen heart muscles . It is also involved in the process of glycogenesis, where it is oxidized to form L-Glutamic acid .

Biochemical Pathways

Proline is unique among the proteinogenic amino acids due to its specific accumulation in response to multiple types of stress . The biochemical pathways of proline biosynthesis and degradation are complex and still await complete characterization in plants . Proline is synthesized from glutamic acid and is an essential component of collagen . It is also involved in the metabolism of plants, where it plays a role in tissue-specific regulation and subcellular compartmentation .

Pharmacokinetics

A study on a salt cocrystal of diclofenac sodium-l-proline showed that the solubility and dissolution rate of these multicomponent crystals were superior to those of diclofenac sodium alone .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a resolution agent and its involvement in proline metabolism. It has been shown to resolve both R- and S-enantiomers of mandelic acid from a racemic mixture . In terms of proline metabolism, it plays a crucial role in the proper functioning of joints and tendons and helps maintain and strengthen heart muscles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, proline has been shown to play a defensive role under environmental stress in plants . It can protect proteins and enzymes by stabilizing their structures and preventing aggregation during refolding . Moreover, proline has been found to increase the activities of certain enzymes and enhance antioxidant activities under high-salt conditions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

L-Proline sodium salt interacts with various enzymes, proteins, and other biomolecules. It is a key component in the synthesis of arginine, polyamines, and glutamate via pyrroline-5-carboxylate . It also modulates the NMDA receptor function, playing a significant role in glutamatergic neurotransmission .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing plant growth under high-salt conditions, increasing seed germination, biomass, photosynthesis, gas exchange, and grain yield . It also improves antioxidant activities, reduces Na+ and Cl- uptake and translocation, and enhances K+ assimilation by plants .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It regulates the expression of several genes related to antioxidant enzymes under salt stress . Furthermore, exogenous application of proline can effectively improve the tolerance of plants to salt stress through the regulation of endogenous proline metabolism .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has been observed that the addition of certain amino acid analogues or mild heat shock causes a rapid increase in the synthesis of heat shock proteins in cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, supplementing varying percentages of proline to a proline-free chemically defined diet in young pigs improved daily growth rate and feed efficiency while reducing concentrations of urea in plasma .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from arginine and glutamine/glutamate, and its metabolism involves several subcellular compartments and contributes to the redox balance of the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transport proteins. The amino acid transporter PAT1 and the Na±dependent proline transporter SIT1 are involved in the uptake of proline and its derivatives .

Subcellular Localization

Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell .

Propriétés

IUPAC Name |

sodium;(2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTQWXGMRNLXQC-WCCKRBBISA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

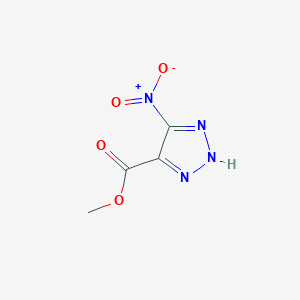

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)

![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)